24,25-Epoxydammar-20(21)-en-3-one
Overview
Description
24,25-Epoxydammar-20(21)-en-3-one is a naturally occurring triterpenoid compound. It is a derivative of dammarane, a type of tetracyclic triterpene. This compound is found in various plant species, particularly in the resin of certain trees. It has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24,25-Epoxydammar-20(21)-en-3-one typically involves the epoxidation of dammarane derivatives. One common method is the use of peracids, such as m-chloroperbenzoic acid, to introduce the epoxide group at the 24,25 position of the dammarane skeleton. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the extraction of dammarane precursors from natural sources followed by chemical modification. The extraction process often includes solvent extraction and chromatographic purification to isolate the desired triterpenoid. Subsequent chemical reactions, such as epoxidation, are then performed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
24,25-Epoxydammar-20(21)-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the epoxide group to diols or other reduced forms.
Substitution: The epoxide ring can be opened by nucleophiles, leading to substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide under mild conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols. Substitution reactions typically result in the formation of various substituted dammarane derivatives.
Scientific Research Applications
24,25-Epoxydammar-20(21)-en-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex triterpenoids and as a model compound for studying epoxide chemistry.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of natural product-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 24,25-Epoxydammar-20(21)-en-3-one involves its interaction with specific molecular targets and pathways. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Dammarane: The parent compound of 24,25-Epoxydammar-20(21)-en-3-one, lacking the epoxide group.
Ginsenosides: A group of dammarane-type triterpenoid saponins found in ginseng, with various biological activities.
Betulinic Acid: Another triterpenoid with a similar tetracyclic structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the epoxide group at the 24,25 position, which imparts distinct chemical reactivity and biological properties. This differentiates it from other dammarane derivatives and similar triterpenoids, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25+,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMRIDUAZDXGO-UGJKGGJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H]5C(O5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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